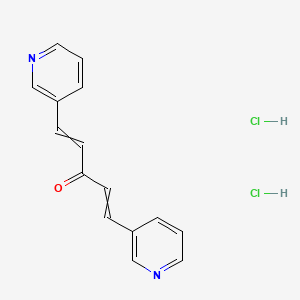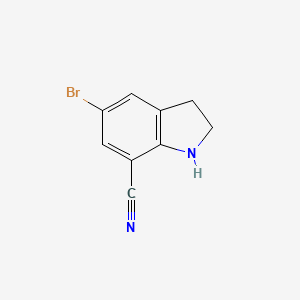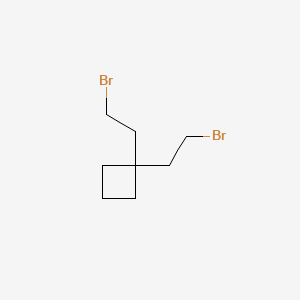
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline is a quinoline derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This compound is characterized by the presence of an azetidine ring attached to a quinoline core, which contributes to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment to the Quinoline Core: The azetidine ring is then attached to the quinoline core through a nucleophilic substitution reaction, where the azetidine moiety reacts with a chloroquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
化学反応の分析
Types of Reactions
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted quinoline derivatives with different functional groups attached .
科学的研究の応用
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 8-(Azetidin-3-ylmethoxy)-5-chloroquinoline involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, apoptosis, and immune responses.
類似化合物との比較
Similar Compounds
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride: A closely related compound with similar biological activities.
3-[(Azetidin-3-yl)methoxy]propanoic acid hydrochloride: Another azetidine derivative with distinct chemical properties.
Uniqueness
8-(Azetidin-3-ylmethoxy)-5-chloroquinoline stands out due to its unique combination of an azetidine ring and a chloroquinoline core, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific research applications .
特性
分子式 |
C13H13ClN2O |
|---|---|
分子量 |
248.71 g/mol |
IUPAC名 |
8-(azetidin-3-ylmethoxy)-5-chloroquinoline |
InChI |
InChI=1S/C13H13ClN2O/c14-11-3-4-12(17-8-9-6-15-7-9)13-10(11)2-1-5-16-13/h1-5,9,15H,6-8H2 |
InChIキー |
HMEISQYHHIQVLA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(4-cyano-4-pyridin-2-ylpiperidin-1-yl)methyl]-4-oxoquinolizine-3-carboxylate](/img/structure/B13885215.png)

![sodium (6R,7R)-7-[2-(3,5-dichloro-4-oxo-1,4-dihydropyridin-1-yl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13885221.png)



![1-[1-(Furan-2-yl)ethyl]piperazine](/img/structure/B13885258.png)

![Ethyl 1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13885272.png)

![1-[(3-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13885282.png)


